3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione;methane
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Overview
Description
CC-5013 hemihydrate, also known as lenalidomide hemihydrate, is a synthetic derivative of thalidomide. It is an immunomodulatory drug with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties. This compound is widely used in the treatment of multiple myeloma, myelodysplastic syndromes, and certain types of lymphoma .
Preparation Methods
The synthesis of CC-5013 hemihydrate involves several steps. One common method starts with the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride to form the nitro precursor. This precursor is then reduced to produce lenalidomide, which is subsequently crystallized to obtain the hemihydrate form . Industrial production methods often involve optimization techniques to enhance yield and purity, such as the use of design of experiments (DoE) techniques .
Chemical Reactions Analysis
CC-5013 hemihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the nitro precursor to form lenalidomide is a key step in its synthesis.
Substitution: Halogenation and other substitution reactions can be performed on the aromatic ring of the compound.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, and various halogenating agents. The major products formed from these reactions include lenalidomide and its derivatives .
Scientific Research Applications
CC-5013 hemihydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of synthetic routes and reaction mechanisms.
Biology: The compound is used to study its effects on immune cells and cytokine production.
Medicine: It is extensively researched for its therapeutic effects in treating multiple myeloma, myelodysplastic syndromes, and lymphomas
Industry: The compound is used in the development of new immunomodulatory drugs and as a reference standard in quality control
Mechanism of Action
CC-5013 hemihydrate exerts its effects through multiple mechanisms:
Immunomodulation: It enhances the activity of T cells and natural killer cells, leading to increased immune response against cancer cells.
Anti-angiogenesis: The compound inhibits the formation of new blood vessels, thereby restricting the supply of nutrients to tumors.
Cytotoxicity: It induces apoptosis in cancer cells by modulating various signaling pathways
The primary molecular targets of CC-5013 hemihydrate include cereblon, a component of the E3 ubiquitin ligase complex, and various cytokines involved in immune response .
Comparison with Similar Compounds
CC-5013 hemihydrate is structurally and functionally similar to thalidomide and its analogs, such as pomalidomide (CC-4047). it has several unique properties:
Potency: CC-5013 hemihydrate is more potent than thalidomide and pomalidomide in its immunomodulatory and anti-angiogenic effects.
Safety Profile: It has a better safety profile with fewer adverse effects compared to thalidomide.
Similar compounds include:
- Thalidomide
- Pomalidomide (CC-4047)
- Actimid (CC-4047)
Properties
Molecular Formula |
C14H17N3O3 |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione;methane |
InChI |
InChI=1S/C13H13N3O3.CH4/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18;/h1-3,10H,4-6,14H2,(H,15,17,18);1H4 |
InChI Key |
BYFHJTNVVUCODQ-UHFFFAOYSA-N |
Canonical SMILES |
C.C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N |
Origin of Product |
United States |
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